molecular formula C11H15BrClNO2 B6195488 methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride CAS No. 2703749-25-9

methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride

Cat. No.: B6195488
CAS No.: 2703749-25-9
M. Wt: 308.6
InChI Key:
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Description

Methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a bromophenyl group, and a butanoate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate bromophenyl derivative.

    Amino Group Introduction: The amino group is introduced through a reductive amination reaction, where the bromophenyl derivative reacts with an amine source under reducing conditions.

    Esterification: The resulting amino compound is then esterified using methanol and an acid catalyst to form the butanoate ester.

    Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-amino-3-(3-bromophenyl)propanoate hydrochloride
  • Methyl 3-bromopropionate
  • Methyl 3-(3-bromophenyl)propanoate

Uniqueness

Methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a bromophenyl group on a butanoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2703749-25-9

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.6

Purity

95

Origin of Product

United States

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